2-Butyne, 1-(2-propenyloxy)-
Description
Significance of Allyl and Propargyl Ether Scaffolds in Advanced Chemical Synthesis
Allyl (H₂C=CH-CH₂-) and propargyl (HC≡C-CH₂-) ether scaffolds are particularly valuable motifs in modern organic synthesis. These structures contain both an ether linkage and a reactive unsaturated group, providing a powerful combination of stability and functionality.
The allyl group can participate in a variety of transformations, including transition-metal catalyzed allylic substitution reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation. nih.gov Similarly, the propargyl group is a precursor to allenes and other valuable structures through rearrangements like the nih.govchemicalbook.com-Wittig rearrangement. mdpi.com The terminal alkyne of a propargyl group can also be used in coupling reactions, such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, to build more complex carbon skeletons.
Propargyl ethers are recognized as efficient building blocks for the synthesis of functionalized allenes via chemicalbook.comchemicalbook.com-sigmatropic transformations, known as the propargyl Claisen rearrangement. scispace.com Furthermore, both allyl and propargyl ethers are utilized in cycloaddition reactions to construct various heterocyclic and carbocyclic ring systems. acs.org The development of stereoselective methods for reactions involving these scaffolds has been a significant area of research, enabling the synthesis of chiral molecules with high enantiomeric purity. nih.govnih.gov
Overview of 2-Butyne (B1218202), 1-(2-propenyloxy)- within the Context of Bifunctional Ethers
2-Butyne, 1-(2-propenyloxy)- is a bifunctional ether that incorporates both an internal alkyne (the 2-butyne moiety) and a terminal alkene (the allyl group). Its structure, CH₃-C≡C-CH₂-O-CH₂-CH=CH₂, presents two distinct sites of unsaturation, each with unique reactivity. This bifunctionality makes it a potentially versatile substrate for a range of synthetic transformations.
The internal alkyne, a dimethylacetylene or crotonylene unit, is less reactive in some addition reactions compared to a terminal alkyne but can participate in various cycloadditions, metal-catalyzed reactions, and reductions. The 2-butyne moiety itself is a known building block in the synthesis of complex molecules like vitamin E. chemicalbook.comwikipedia.org The allyl ether portion provides a reactive handle for transformations typical of allyl groups, as discussed previously.
The presence of both functional groups in one molecule allows for sequential or orthogonal chemical modifications, where one group can be reacted selectively while the other remains intact for a subsequent transformation. This characteristic is highly desirable in multi-step organic synthesis for building molecular complexity efficiently.
Properties of 2-Butyne, 1-(2-propenyloxy)-
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀O |
| Molecular Weight | 110.15 g/mol |
| Structure | CH₃-C≡C-CH₂-O-CH₂-CH=CH₂ |
| Functional Groups | Allyl Ether, Internal Alkyne |
Historical Development of Synthetic Methodologies for Ethers with Multiple Unsaturation
The synthesis of ethers is a cornerstone of organic chemistry, with the Williamson ether synthesis, reported in 1850, being the classical and most fundamental method. This reaction involves the coupling of an alkoxide with a primary alkyl halide. While robust, this method has limitations, particularly when dealing with more complex, functionalized substrates where harsh basic conditions can be detrimental.
The mid-20th century saw significant advancements, particularly in the chemistry of unsaturated ethers. The development of protecting group strategies in carbohydrate chemistry, for instance, highlighted the utility of allyl ethers. The discovery and mechanistic elucidation of sigmatropic rearrangements, such as the Claisen rearrangement for allyl aryl ethers and later for propargyl vinyl ethers, opened new avenues for carbon-carbon bond formation and the synthesis of complex unsaturated systems. scispace.com The nih.govchemicalbook.com-Wittig rearrangement of propargylic ethers also emerged as a powerful tool, although it often required the use of strong bases. mdpi.com
In recent decades, the focus has shifted towards milder and more selective catalytic methods. Transition-metal catalysis, particularly with palladium, has revolutionized the formation of allyl ethers, allowing for reactions under neutral conditions with high efficiency. The development of catalytic systems for the asymmetric synthesis of propargyl derivatives has also been a major focus, enabling the stereocontrolled introduction of this important functional group. nih.gov
The synthesis of complex polyunsaturated ethers, such as those found in naturally occurring ether lipids, has driven the development of sophisticated multi-step strategies. skemman.isnih.gov These approaches often rely on iterative coupling reactions of smaller unsaturated fragments, followed by selective reductions to achieve the desired stereochemistry of the double bonds, showcasing the evolution from classical methods to highly advanced, modern synthetic protocols. acs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
75405-59-3 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
1-prop-2-enoxybut-2-yne |
InChI |
InChI=1S/C7H10O/c1-3-5-7-8-6-4-2/h4H,2,6-7H2,1H3 |
InChI Key |
MYEOODYECGKWLS-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOCC=C |
Origin of Product |
United States |
Advanced Reactivity and Mechanistic Investigations of 2 Butyne, 1 2 Propenyloxy
Sigmatropic Rearrangements in Allyl Propargyl Ether Systems
Allyl propargyl ethers are versatile precursors in organic synthesis, primarily due to their ability to undergo sigmatropic rearrangements, which are powerful intramolecular reactions for forming carbon-carbon bonds with high stereocontrol. rsc.orgwikipedia.org These concerted, pericyclic reactions proceed through cyclic transition states, allowing for the predictable transfer of stereochemical information from the reactant to the product. rsc.orgorganic-chemistry.org The two most prominent rearrangements for a system like 2-Butyne (B1218202), 1-(2-propenyloxy)- are the thermally induced nih.govnih.gov-Claisen rearrangement and the base-mediated nih.govoup.com-Wittig rearrangement. organic-chemistry.orgorganic-chemistry.org
The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement where an allyl vinyl ether or an allyl aryl ether thermally converts to a γ,δ-unsaturated carbonyl compound or an o-allylphenol, respectively. wikipedia.orgorganic-chemistry.org In the case of an allyl propargyl ether, the rearrangement initially forms an allenic intermediate, which can then undergo further transformations. clockss.org This reaction is a concerted, intramolecular process that proceeds through a highly ordered, six-membered cyclic transition state. wikipedia.orglibretexts.org
The mechanism of the Claisen rearrangement is a concerted pericyclic reaction involving the movement of six electrons. libretexts.org The reaction's stereochemical outcome is largely dictated by the geometry of the transition state. For acyclic systems like 2-Butyne, 1-(2-propenyloxy)-, the reaction preferentially proceeds through a chair-like transition state to minimize steric hindrance. rsc.orgorganic-chemistry.org
A boat-like transition state is also possible, though generally higher in energy due to unfavorable steric interactions, and can lead to the formation of minor stereoisomers. organic-chemistry.orgjkchemical.com The preference for the chair conformation allows for reliable prediction of the product's stereochemistry, as substituents tend to occupy pseudo-equatorial positions to avoid destabilizing 1,3-diaxial interactions. jkchemical.com Computational studies have confirmed that chair-type transition states are energetically more favorable than boat-type transition states in most Claisen rearrangements. researchgate.netacs.org
Table 1: Comparison of Transition State Geometries in the Claisen Rearrangement
| Transition State | Key Characteristics | Energetic Preference | Stereochemical Implication |
| Chair | Staggered arrangement of substituents, minimizing steric strain. organic-chemistry.org | Generally favored. rsc.orgacs.org | Leads to the major, more stable product diastereomer. organic-chemistry.org |
| Boat | Eclipsed interactions, leading to higher steric strain. | Generally disfavored. organic-chemistry.org | Can lead to the formation of minor side products. organic-chemistry.org |
Substituents on the allyl propargyl ether framework can significantly influence the rate and selectivity of the Claisen rearrangement. The electronic nature of these substituents can alter the energy of the transition state. For instance, studies on related systems have shown that electron-donating groups on the vinyl or aromatic moiety can accelerate the reaction, while electron-withdrawing groups tend to have a more complex influence depending on their position. researchgate.netuq.edu.au
In the context of 2-Butyne, 1-(2-propenyloxy)-, the methyl group on the butyne fragment is a critical substituent. Research on substituted allyl vinyl ethers indicates that substituents at the α-carbon of the allyl group can be well-tolerated, allowing the formation of products with quaternary carbon centers in high yield and diastereoselectivity. nih.gov The regioselectivity of rearrangements in substituted aryl propargyl ethers has been shown to be consistent with a concerted mechanism, where the products formed reflect the inherent preferences of the cyclic transition state. clockss.org Theoretical calculations have been employed to predict the decrease or increase in the activation barrier based on the electronic properties (e.g., CN, NH2) and position of substituents. researchgate.net
Table 2: Predicted Influence of Substituents on Claisen Rearrangement Activation Energy
| Substituent Type | Position on Allyl Vinyl Ether | Predicted Effect on Activation Barrier | Reference |
| Electron-donating (e.g., -NH2) | 2- or 6-position | Decrease | researchgate.net |
| Electron-withdrawing (e.g., -CN) | 2-position | Decrease | researchgate.net |
| Electron-withdrawing (e.g., -CN) | 6-position | Large Increase | researchgate.net |
| Electron-donating (e.g., -Me, -OMe) | Aromatic ring | Increased yield | uq.edu.au |
| Electron-withdrawing (e.g., -NO2, -CN) | Aromatic ring | Decomposition/Lower yield | uq.edu.au |
The nih.govoup.com-Wittig rearrangement is another powerful sigmatropic reaction, involving the base-induced transformation of an allyl ether into a homoallylic alcohol. organic-chemistry.org This rearrangement is a nih.govoup.com-sigmatropic shift, proceeding through a concerted, five-membered envelope-like transition state. rsc.orgorganic-chemistry.org It is a valuable method for carbon-carbon bond formation with allylic transposition of the oxygen atom and often exhibits high regio- and stereoselectivity. organic-chemistry.org For allyl propargyl ethers, the nih.govoup.com-Wittig rearrangement can yield valuable allenic or propargylic alcohols. oup.comorganic-chemistry.org This reaction often competes with the oup.comorganic-chemistry.org-Wittig rearrangement, a stepwise radical process, but the nih.govoup.com-pathway can be favored by using low temperatures. organic-chemistry.orgorganic-chemistry.org
A key feature of the nih.govoup.com-Wittig rearrangement is its ability to transfer chirality from the starting material to the product. organic-chemistry.org In systems involving chiral allyl propargyl ethers, a high degree of 1,4-chirality transfer has been observed, making it a synthetically useful method for producing chiral propargylic alcohols. oup.comoup.com Studies have shown that enantiomerically-enriched α-methylallyl propargyl ethers rearrange with approximately 90% transfer of chirality, along with high (E)-selectivity for the newly formed double bond. oup.comoup.com
The stereochemical fidelity arises from the ordered, envelope-like transition state where substituents preferentially occupy pseudo-equatorial positions to minimize steric repulsion. rsc.org This predictable stereochemical course depends on factors such as the initial deprotonation event and the conformational preferences during the rearrangement. nih.gov The effect of various substituents on the configurational stability of the intermediate carbanion has been studied to understand the extent of chirality transfer. nih.gov
Table 3: Chirality Transfer in the nih.govoup.com-Wittig Rearrangement of a Chiral Allyl Propargyl Ether
| Substrate | Rearrangement Product | Chirality Transfer (% ee) | Stereoselectivity | Reference |
| Enantioenriched α-methylallyl propargyl ethers | Chiral propargylic alcohol | ~90% | High (E)-selectivity (95-98%) | oup.comoup.com |
The nih.govoup.com-Wittig rearrangement is initiated by deprotonation of the ether with a strong base, such as an alkyllithium reagent, to form a carbanion intermediate at a low temperature. organic-chemistry.org The reaction is therefore classified as an anionic rearrangement. The stability of this carbanion is crucial; less stable carbanions tend to rearrange more rapidly. organic-chemistry.org The mechanism is generally considered a concerted pericyclic process, which explains the absence of crossover products in labeling experiments and the general suppression of oup.comorganic-chemistry.org-rearrangement products under optimized conditions. nih.gov
Recent studies have highlighted the significant role of the counterion (e.g., Li+, Cs+) in the rearrangement. A "synergistic ion-binding" strategy has been developed where a chiral catalyst, such as a thiourea (B124793) derivative, cooperatively binds to both the reactive anion and its metal counterion. nih.govnih.gov This interaction stabilizes the enantiodetermining transition state, allowing for highly enantioselective transformations. nih.gov The choice of the base and its associated counterion can thus be a critical parameter for controlling the stereochemical outcome of the rearrangement, moving beyond simple substrate control to catalyst-controlled asymmetric synthesis. rsc.orgnih.gov Density functional theory (DFT) calculations have also been used to explore the reaction pathways, including the influence of a lithium counterion on the energetics of the rearrangement. researchgate.net
[3][10]-Wittig Rearrangements
Cycloisomerization and Cycloaddition Reactions
The dual functionality of 2-Butyne, 1-(2-propenyloxy)- enables its participation in a range of intramolecular cyclization reactions, leading to the formation of valuable heterocyclic and carbocyclic frameworks. These transformations can be initiated by transition metal catalysts or photochemical activation.
Metal-Catalyzed Intramolecular Cyclizations to Form Heterocyclic Frameworks (e.g., Dihydrofurans)
Transition metal catalysts have proven highly effective in promoting the cycloisomerization of 2-Butyne, 1-(2-propenyloxy)- and its derivatives to afford dihydrofurans. acs.orgacs.org These reactions are prized for their efficiency and stereoselectivity. acs.orgacs.org
Cobalt complexes are adept at mediating the cycloisomerization of allyl propargyl ethers to yield dihydrofurans. acs.orgacs.org This transformation proceeds in good yield and with notable diastereoselectivity. acs.orgacs.org The reaction is believed to occur via a formal 5-endo-dig cyclization. nih.gov The use of dicobalt octacarbonyl in conjunction with trimethyl phosphite (B83602) has been shown to optimize yields and enhance selectivity for cycloisomerization over competing alkene isomerization. nih.gov
The proposed mechanism for the cobalt-mediated cycloisomerization of 1,6-enynes, a class of compounds to which allyl propargyl ethers belong, involves an oxidative insertion into an allylic C-H bond to form an allylcobalt hydride intermediate. This is followed by sequential carbon-carbon and carbon-hydrogen reductive eliminations to generate the cyclic product. acs.org For α,δ,ω-enynenes containing allylic ether linkages, the reaction mediated by CpCoL2 (Cp = C5H5; L = CO or CH2=CH2) is thought to proceed through initial complexation of the triple and one of the double bonds, followed by oxidative coupling to a cobalt-2-cyclopentene. Subsequent insertion of the terminal double bond forms a cobalta-4-cycloheptene, which then undergoes β-hydride elimination and reductive elimination to furnish a CpCo-η4-diene intermediate that can ultimately lead to furan (B31954) derivatives. thieme-connect.comresearchgate.net
The versatility of this cobalt-catalyzed method has been demonstrated in the synthesis of poly-tetrahydrofuran (poly-THF) molecules, highlighting its utility in the construction of complex polyether structures. acs.orgacs.org
Table 1: Selected Examples of Cobalt-Mediated Dihydrofuran Synthesis
| Substrate | Catalyst System | Product | Yield (%) | Diastereoselectivity |
| Allyl propargyl ether | Co2(CO)8, P(OMe)3 | 2,5-dihydrofuran derivative | Good | Excellent |
| Cyclohexane carboxaldehyde-derived allyl propargyl ether | Co2(CO)8, P(OMe)3 | Dihydrofuran derivative | Good | Excellent |
| Substituted allyl propargyl ethers | Co2(CO)8, P(OMe)3 | Various dihydrofurans | Good | Excellent |
Data compiled from multiple research findings. acs.orgacs.orgnih.gov
Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the cyclization of enynes, including allyl propargyl ethers. beilstein-journals.orgacs.org These catalysts exhibit a strong affinity for carbon-carbon multiple bonds, enabling a variety of transformations under mild conditions. beilstein-journals.org
Gold(I)-catalyzed reactions of enynes often proceed through a 5-exo-dig or 6-endo-dig cyclization pathway. The regioselectivity of this initial step can be controlled by the nature of the ancillary ligand on the gold catalyst. beilstein-journals.org For instance, the use of σ-donor ligands like IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) can favor the 5-exo-dig pathway. beilstein-journals.org
In the context of substrates similar to 2-Butyne, 1-(2-propenyloxy)-, gold-catalyzed intermolecular oxidation with an N-oxide has been developed to synthesize 2,5-disubstituted dihydrofuran-3(2H)-ones. This method involves the formation of an α-oxo gold carbene, which then generates an oxonium ylide that undergoes a acs.orgthieme-connect.com-sigmatropic rearrangement. elsevierpure.com
Furthermore, gold(I)-catalyzed tandem cyclization/peroxidation of 2-alkynyl-1-carbonylbenzenes with tert-butyl hydroperoxide (TBHP) has been developed to access 1-peroxidized 1H-isochromene derivatives. rsc.org While not directly involving 2-Butyne, 1-(2-propenyloxy)-, this demonstrates the capability of gold catalysts to initiate cyclization followed by functionalization.
Table 2: Regioselectivity in Gold-Catalyzed Cyclizations
| Catalyst Ligand | Predominant Pathway | Product Type |
| IPr | 5-exo-dig | Five-membered ring |
| Me4XPhos (bulky) | 6-endo-dig | Six-membered ring |
Data based on general findings in gold-catalyzed enyne cyclization. beilstein-journals.org
Photochemical Intramolecular [2+2] Cycloaddition Reactions
Photochemical [2+2] cycloaddition offers a distinct approach to the construction of four-membered rings. csic.esacs.org In the case of 2-Butyne, 1-(2-propenyloxy)-, an intramolecular [2+2] cycloaddition would involve the interaction of the alkene and alkyne moieties upon photoirradiation, potentially leading to a bicyclic cyclobutene (B1205218) derivative.
While direct studies on the photochemical intramolecular [2+2] cycloaddition of 2-Butyne, 1-(2-propenyloxy)- are not extensively detailed in the provided results, the general principles of such reactions are well-established for other enyne systems. csic.es These reactions are typically initiated by UV light and can proceed through a diradical intermediate. csic.es The feasibility and outcome of the reaction would depend on factors such as the distance and orientation between the double and triple bonds, as well as the specific photochemical conditions employed.
Recently, the asymmetric synthesis of chiral cyclobutane (B1203170) derivatives has been achieved through a combination of iridium-catalyzed asymmetric allyl etherification and a [2+2] photocycloaddition cascade, showcasing the potential for stereocontrol in such transformations. chinesechemsoc.org
Catalyzed Coupling and Functionalization Reactions
The allylic and propargylic functionalities within 2-Butyne, 1-(2-propenyloxy)- also render it a suitable substrate for various catalyzed coupling and functionalization reactions, which are fundamental processes for carbon-carbon and carbon-heteroatom bond formation.
Palladium-Catalyzed Coupling Reactions Involving Allyl and Propargyl Ethers
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. uwindsor.caorganic-chemistry.orgrsc.orgnih.gov While specific examples detailing the direct use of 2-Butyne, 1-(2-propenyloxy)- in palladium-catalyzed coupling reactions are not explicitly provided in the search results, the reactivity of its constituent allyl and propargyl ether motifs is well-documented.
Allyl ethers can participate in various palladium-catalyzed transformations, including allylic alkylation and related coupling processes. Similarly, terminal alkynes, which can be conceptually related to the propargyl group, are common partners in Sonogashira and other cross-coupling reactions. beilstein-journals.org
A general catalytic cycle for palladium-catalyzed cross-coupling involves oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. uwindsor.ca The specific conditions, including the choice of palladium precursor, ligand, base, and solvent, are crucial for the success of these reactions. beilstein-journals.org
Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Key Features |
| Suzuki Coupling | Organoboron compound + Organic halide | Mild conditions, high functional group tolerance |
| Sonogashira Coupling | Terminal alkyne + Organic halide | Copper co-catalyst often used, direct C(sp)-C(sp2) bond formation |
| Heck Coupling | Alkene + Organic halide | Formation of a new C-C bond at the alkene |
| Stille Coupling | Organotin compound + Organic halide | Tolerant of many functional groups |
This table provides a general overview of relevant palladium-catalyzed reactions.
Transformations Involving Propargyl and Allenyl Radical Intermediates
The presence of both allylic and propargylic functionalities makes 2-butyne, 1-(2-propenyloxy)- a substrate of interest for radical-mediated transformations. The generation of a radical on this molecule can initiate a cascade of reactions, often proceeding through key propargyl and allenyl radical intermediates. These two forms are resonance structures of each other, and their relative stability and reactivity are central to determining the reaction's outcome.
While specific studies on the radical reactions of 2-butyne, 1-(2-propenyloxy)- are not extensively documented, the reactivity can be inferred from analogous systems. The generation of propargyl radicals is typically achieved through the homolysis of a C-H, C-Halogen, or C-S bond at the propargylic position. sci-hub.se In the case of 2-butyne, 1-(2-propenyloxy)-, abstraction of a hydrogen atom from the methylene (B1212753) group adjacent to the alkyne would form a propargyl radical. This radical exists in equilibrium with its more sterically hindered but potentially reactive allenyl isomer.
Once formed, this radical intermediate can undergo several transformations, most notably intramolecular cyclization. The radical can attack the double bond of the remote allyl group. sci-hub.se The regioselectivity of this cyclization is governed by Baldwin's rules and the stability of the resulting cyclic radical. For systems like this, 5-exo cyclizations are generally favored. For instance, studies on bromomethyldimethylsilyl propargyl ethers show that an initial 5-exo-dig cyclization onto the alkyne generates a vinyl radical, which can then undergo further reactions, including hydrogen transfers or subsequent cyclizations. lookchemmall.compsu.edu The substitution on the propargylic system can significantly influence the reaction pathway; increasing the steric bulk of substituents at the propargylic position has been shown to favor a 5-endo-trig cyclization process over other pathways like 1,5-hydrogen transfer. lookchemmall.com
The general pathways for radical transformations are summarized below:
| Radical Precursor Generation | Intermediate(s) | Potential Subsequent Reactions |
| H-atom abstraction from propargylic position | Propargyl / Allenyl Radical | Intramolecular Cyclization (e.g., 5-exo-trig) |
| Radical addition to the alkyne | Vinyl Radical | Hydrogen Transfer, Intramolecular Cyclization |
| Radical addition to the alkene | Alkyl Radical | Rearrangement, Cyclization |
The ultimate product distribution depends on a delicate balance of reaction rates, the stability of the intermediates, and the specific reaction conditions, such as the choice of radical initiator and solvent. sci-hub.seresearchgate.net
Stereoselective Isomerization of Alkene Moieties
The stereoselective isomerization of the alkene moiety in 2-butyne, 1-(2-propenyloxy)- from a terminal (2-propenyl) to an internal (1-propenyl) position is a synthetically valuable transformation. This reaction converts the allyl ether into a propenyl ether, which is a versatile enol ether derivative. The key challenge lies in controlling the stereochemistry of the newly formed double bond, yielding either the (E)- or (Z)-isomer selectively.
This isomerization is most effectively achieved using transition metal catalysts, with ruthenium, iridium, and rhodium complexes being extensively studied for their catalytic activity with allyl ethers. rsc.orgresearchgate.netrsc.org The general mechanism for these catalysts often involves the formation of a metal-hydride species which undergoes addition to the alkene, followed by a β-hydride elimination to afford the isomerized product. caltech.eduresearchgate.net
Iridium Catalysts: Cationic iridium(I) complexes are exceptionally effective for the isomerization of allyl ethers, frequently demonstrating high stereoselectivity for the (E)- or trans-propenyl ether. rsc.orgtandfonline.com Complexes prepared in situ from precursors like [Ir(cod)₂]PF₆ and phosphine (B1218219) ligands can catalyze the isomerization of primary allyl ethers to the (E)-enol ethers with high yields and selectivity often exceeding 99%. acs.orgrsc.org
Ruthenium Catalysts: Ruthenium complexes, such as [RuClH(CO)(PPh₃)₃], are also powerful catalysts for this transformation. cdnsciencepub.comrsc.orgmdpi.com They are known to quantitatively convert allyl ethers to 1-propenyl ethers. researchgate.netresearchgate.net While sometimes producing mixtures, specific ruthenium systems can achieve high E/Z selectivity. researchgate.netresearchgate.net The reaction mechanism is generally understood to proceed via a hydride addition-elimination pathway. researchgate.netmdpi.com
Base-Catalyzed Isomerization: In contrast to transition metal catalysis which typically favors the thermodynamically stable (E)-isomer, base-catalyzed methods can provide access to the (Z)-isomer. Strong bases like potassium tert-butoxide (t-BuOK) have been shown to promote the isomerization of allyl aryl ethers with excellent stereoselectivity for the Z-isomer. researchgate.net
The expected outcomes for the isomerization of 2-butyne, 1-(2-propenyloxy)- using different catalytic systems are summarized in the table below, based on established reactivity patterns of similar substrates.
| Catalyst System | Predominant Isomer | Typical Selectivity |
| Cationic Iridium(I) Complex (e.g., [Ir(cod)(PMePh₂)₂]PF₆) | (E)-1-(1-propenyloxy)-2-butyne | High to Excellent (>95:5 E/Z) rsc.org |
| Ruthenium(II) Complex (e.g., [RuClH(CO)(PPh₃)₃]) | (E)-1-(1-propenyloxy)-2-butyne | Good to High researchgate.netresearchgate.net |
| Strong Base (e.g., t-BuOK) | (Z)-1-(1-propenyloxy)-2-butyne | High to Excellent (>90:10 Z/E) researchgate.net |
Applications in Complex Molecule Synthesis and Advanced Materials Research
Role as Versatile Synthons for Polyfunctionalized Chemical Building Blocks
2-Butyne (B1218202), 1-(2-propenyloxy)- serves as a highly adaptable synthon, a building block in organic synthesis, due to its two reactive sites: the carbon-carbon triple bond of the butyne group and the carbon-carbon double bond of the propenyloxy (allyl) group. This dual functionality allows for a wide range of chemical transformations, enabling the creation of diverse and complex polyfunctionalized molecules.
The alkyne moiety can participate in various reactions, including:
Click Chemistry: The triple bond is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the efficient and specific linking of the butyne unit to molecules containing an azide (B81097) group, forming stable triazole rings. nih.govresearchgate.net This methodology is widely used in the synthesis of complex molecules and functionalized polymers.
Thiol-yne Reactions: The alkyne can also react with thiols in a "thiol-yne" addition reaction, providing another efficient pathway for functionalization and cross-linking. researchgate.net
Hydrohalogenation and Halogenation: The triple bond can undergo addition reactions with hydrogen halides (hydrohalogenation) to form geminal dihalides or with halogens (halogenation) to produce vicinal dihalides, introducing halogen atoms that can be further modified. libretexts.org
Hydration: The alkyne can be hydrated to form ketones, introducing a carbonyl group into the molecular framework.
Simultaneously, the allyl group offers a different set of reactive possibilities:
Olefin Metathesis: The double bond of the allyl group can participate in olefin metathesis reactions, a powerful tool for forming new carbon-carbon double bonds. researchgate.netresearchgate.net This is particularly useful in ring-closing metathesis (RCM) to form cyclic structures.
Epoxidation: The double bond can be epoxidized to form an epoxide ring, which can then be opened by various nucleophiles to introduce a range of functional groups. rsc.org
Thiol-ene Reactions: Similar to the thiol-yne reaction, the allyl group can undergo thiol-ene "click" reactions with thiols, providing another avenue for functionalization. researchgate.net
Allylation: The allyl group can be used in allylation reactions to introduce the allyl moiety onto other molecules. mdpi.com
The presence of both these functional groups allows for orthogonal chemical strategies, where one group can be reacted selectively while the other remains intact for subsequent transformations. This versatility makes 2-Butyne, 1-(2-propenyloxy)- a valuable precursor for creating a wide array of polyfunctionalized building blocks with tailored properties for various applications.
Precursors for the Construction of Macrocyclic and Polycyclic Chemical Architectures
The dual reactivity of 2-Butyne, 1-(2-propenyloxy)- makes it an excellent starting material for the synthesis of complex cyclic structures, including macrocycles and polycycles. These intricate architectures are often found in biologically active natural products and are of significant interest in medicinal chemistry and materials science.
Macrocyclization:
Macrocycles, large ring structures, can be synthesized using strategies that leverage both the alkyne and allyl functionalities of 1-(allyloxy)but-2-yne. One common approach is ring-closing metathesis (RCM), where the allyl group can be tethered to another alkene within the same molecule. Subsequent RCM, often catalyzed by ruthenium-based catalysts, closes the ring to form the macrocyclic structure. researchgate.net The internal alkyne can be incorporated into the macrocycle backbone or remain as a pendant group for further functionalization. Oxidative C-H bond activation mediated by reagents like 2,3-dichloro-4,5-dicyanoquinone (DDQ) can also be used to form macrocyclic oxocarbenium ions from macrolactones containing allylic ether groups, demonstrating another pathway to macrocyclization. nih.gov
Polycyclization:
2-Butyne, 1-(2-propenyloxy)- and its derivatives are instrumental in the construction of polycyclic systems, which consist of multiple fused or bridged rings. These complex three-dimensional structures are often challenging to synthesize.
Cascade Reactions: The compound can undergo cascade reactions, where a single synthetic operation triggers a series of bond-forming events to rapidly build up molecular complexity. For instance, gold-catalyzed cascade cycloisomerization of related 3-allyloxy-1,6-diynes can lead to the formation of fused polycyclic systems containing cyclopropane (B1198618) or cyclobutane (B1203170) motifs. acs.org
Intramolecular Cycloadditions: The allyl and alkyne groups can participate in intramolecular cycloaddition reactions. For example, visible light-mediated intramolecular [2+2] photocycloaddition of related 2-(2′-alkenyloxy)cycloalk-2-enones can produce bridged polycyclic products with high diastereoselectivity. researchgate.netacs.org
Diels-Alder Reactions: The diene component of the allyl group can potentially participate in Diels-Alder reactions to form six-membered rings, a key step in building polycyclic frameworks.
One-Pot RCM/Claisen Sequence: An unprecedented one-pot ring-closing metathesis (RCM)/Claisen rearrangement sequence has been reported for 2,2′-bis(allyloxy)-1,1′-binaphthyls, leading to the formation of novel polycyclic spiro-enones. researchgate.net
The ability to precisely control these cyclization reactions allows chemists to construct a wide variety of intricate macrocyclic and polycyclic architectures from this versatile building block.
Utilization in Polymer Chemistry as Advanced Monomers and Cross-linking Agents
The unique chemical structure of 2-Butyne, 1-(2-propenyloxy)- lends itself to significant applications in polymer chemistry, where it can function as both a monomer for polymer synthesis and a cross-linking agent to modify polymer properties. cymitquimica.com
Monomer for Polymerization:
A monomer is a molecule that can react together with other monomer molecules to form a larger polymer chain or three-dimensional network. byjus.compdx.edu The presence of both a polymerizable double bond (in the allyl group) and a modifiable triple bond (in the butyne group) makes 1-(allyloxy)but-2-yne a valuable monomer for creating functional polymers.
The allyl group can undergo polymerization through various mechanisms, including free-radical polymerization and coordination polymerization using Ziegler-Natta or metallocene catalysts. britannica.com This allows for the incorporation of the butyne functionality as a pendant group along the polymer backbone. These pendant alkyne groups can then be used for post-polymerization modification through reactions like CuAAC or thiol-yne chemistry, allowing for the attachment of various functional molecules, such as biomolecules, dyes, or other polymers. nih.govresearchgate.net
Cross-linking Agent:
Cross-linking is the process of forming chemical bonds between polymer chains to create a more rigid and stable network structure. The bifunctional nature of 1-(allyloxy)but-2-yne makes it an effective cross-linking agent.
In a polymer system containing reactive sites that can react with either the alkyne or the alkene, 1-(allyloxy)but-2-yne can bridge two polymer chains. For example, in a system with azide-functionalized polymers, the alkyne group can react via CuAAC to form a cross-link. acs.org Similarly, in polymers with thiol groups, both the alkyne and alkene can participate in thiol-yne and thiol-ene reactions, respectively, to create a cross-linked network. researchgate.netresearchgate.net This cross-linking can significantly improve the mechanical properties, thermal stability, and solvent resistance of the resulting polymer material.
A study reported the synthesis of cross-linked, functional nanoparticles by employing a combination of tandem ring-opening metathesis polymerization (ROMP) and acyclic diene metathesis (ADMET) polymerizations, where (Z)-1,4-bis(allyloxy)but-2-ene was used as a chain-transfer agent. researchgate.net
The ability to act as both a functional monomer and a cross-linking agent highlights the versatility of 2-Butyne, 1-(2-propenyloxy)- in the design and synthesis of advanced polymeric materials with tailored properties.
Development of Novel Reaction Cascades Incorporating 2-Butyne, 1-(2-propenyloxy)- Transformations
The development of novel reaction cascades, where multiple bond-forming events occur in a single synthetic operation, is a major goal in modern organic synthesis as it improves efficiency and reduces waste. The unique reactivity of 2-Butyne, 1-(2-propenyloxy)- and related structures makes them ideal substrates for the design of such cascades.
Researchers have explored various catalytic systems to trigger and control complex transformations starting from allylic alkyne ethers. Gold and platinum catalysts, for example, are known to activate alkynes and alkenes, initiating cycloisomerization reactions that can lead to the formation of intricate polycyclic structures. acs.org
One notable example is the gold(I)-catalyzed cascade cycloisomerization of 3-allyloxy-1,6-diynes. acs.org In this process, the gold catalyst first interacts with the alkyne, leading to an initial cyclization event. The resulting intermediate can then undergo further intramolecular reactions, driven by the presence of the other reactive groups in the molecule, ultimately forming complex polycyclic products in a single step. The reaction conditions, such as the solvent, can influence the reaction pathway and the final product. For instance, using 1,2-dichloroethane (B1671644) as a solvent can favor the formation of a fused O-pentacyclic product, while using "wet" THF can lead to a partially hydrogenated cyclopropa[c]chromen-3a(1H)-ol derivative. acs.org
Visible light-mediated photochemical reactions also offer a powerful strategy for initiating reaction cascades. acs.org For instance, the sensitized irradiation of 2-(2′-alkenyloxy)cycloalk-2-enones can lead to an intramolecular [2+2] photocycloaddition, forming bridged polycyclic systems with high diastereoselectivity. researchgate.netacs.org In cases where the olefin is trisubstituted, a different cascade involving cyclization followed by hydrogen abstraction can occur. acs.org
These examples demonstrate the potential of 2-Butyne, 1-(2-propenyloxy)- and its derivatives to serve as platforms for the discovery and development of new and efficient reaction cascades, providing rapid access to structurally diverse and complex molecules.
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Butyne (B1218202), 1-(2-propenyloxy)-, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would provide unambiguous confirmation of its structure.
¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis
The ¹H NMR spectrum is expected to show signals for each unique proton environment, with chemical shifts influenced by the electronegativity of the adjacent oxygen atom and the anisotropy of the π-systems (alkene and alkyne). The ¹³C NMR spectrum will similarly display distinct peaks for each of the seven carbon atoms.
Predicted ¹H NMR Data (in CDCl₃) The protons are labeled as follows for assignment: CH₃(a)-C≡C-CH₂(b)-O-CH₂(c)-CH(d)=CH₂(e, e')
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| Hₐ | ~1.8 | Triplet (t) | Jab ≈ 2.5 Hz | Methyl protons coupled to the methylene (B1212753) group across the alkyne. |
| Hb | ~4.2 | Quartet (q) | Jab ≈ 2.5 Hz | Methylene protons adjacent to the ether oxygen (deshielded) and coupled to the methyl group. |
| Hc | ~4.1 | Doublet of triplets (dt) | Jcd ≈ 5.5 Hz, Jce ≈ 1.5 Hz | Methylene protons adjacent to the ether oxygen and coupled to the vinylic proton Hd and terminal protons He. |
| Hd | ~5.9 | Multiplet (m) | Jde ≈ 17.0 Hz, Jde' ≈ 10.5 Hz, Jcd ≈ 5.5 Hz | Vinylic proton deshielded by the double bond, showing couplings to Hc and the two non-equivalent terminal vinylic protons. |
| He, e' | ~5.2-5.4 | Multiplet (m) | Jde ≈ 17.0 Hz (trans), Jde' ≈ 10.5 Hz (cis), Jee' ≈ 1.5 Hz (geminal) | Terminal vinylic protons, showing distinct chemical shifts and couplings due to their cis/trans relationship with Hd. |
Predicted ¹³C NMR Data (in CDCl₃) The carbons are labeled as follows for assignment: C(1)H₃-C(2)≡C(3)-C(4)H₂-O-C(5)H₂-C(6)H=C(7)H₂
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | ~3.5 | sp³ hybridized methyl carbon, shielded. |
| C2 | ~75 | sp hybridized alkyne carbon. |
| C3 | ~85 | sp hybridized alkyne carbon, slightly deshielded compared to C2 due to proximity to the ether linkage. |
| C4 | ~58 | sp³ hybridized methylene carbon, deshielded by the adjacent ether oxygen. |
| C5 | ~70 | sp³ hybridized methylene carbon of the allyl group, deshielded by the ether oxygen. |
| C6 | ~134 | sp² hybridized vinylic carbon (=CH-), deshielded. |
| C7 | ~118 | sp² hybridized terminal vinylic carbon (=CH₂), shielded relative to C6. |
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation
Two-dimensional NMR experiments are essential for confirming the predicted assignments by revealing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically over 2-3 bonds). Key expected cross-peaks would confirm the proton-proton connectivities within the butyne and propenyl fragments.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the proton signals to their corresponding carbon signals listed in the tables above.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons, which is crucial for piecing the molecular fragments together. Key correlations would be observed between the protons of the two methylene groups (Hb and Hc) and the carbons on the opposite side of the ether oxygen, confirming the C-O-C linkage.
Predicted Key 2D NMR Correlations
| Experiment | Key Correlation From | Key Correlation To | Information Gained |
| COSY | Ha (~1.8 ppm) | Hb (~4.2 ppm) | Confirms coupling across the alkyne in the butyne fragment. |
| COSY | Hc (~4.1 ppm) | Hd (~5.9 ppm) | Confirms connectivity within the allyl group. |
| COSY | Hd (~5.9 ppm) | He, e' (~5.2-5.4 ppm) | Confirms vinylic proton couplings. |
| HSQC | Ha (~1.8 ppm) | C1 (~3.5 ppm) | Direct attachment of methyl protons to C1. |
| HSQC | Hc (~4.1 ppm) | C5 (~70 ppm) | Direct attachment of allyl methylene protons to C5. |
| HMBC | Hb (~4.2 ppm) | C3 (~85 ppm), C5 (~70 ppm) | Confirms the C3-C4-O-C5 connectivity across the ether bond. |
| HMBC | Hc (~4.1 ppm) | C4 (~58 ppm), C6 (~134 ppm) | Confirms the C4-O-C5-C6 connectivity across the ether bond and into the vinyl group. |
Variable Temperature NMR for Conformational and Dynamic Studies
2-Butyne, 1-(2-propenyloxy)- is a flexible molecule with several single bonds (C-C and C-O) around which rotation can occur. Variable Temperature (VT) NMR studies could provide insight into these conformational dynamics. nih.govrsc.org At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in sharp, averaged signals. If the temperature were lowered significantly, the rate of rotation could slow down, potentially leading to the observation of distinct conformers. researchgate.net This might manifest as broadening of the signals for the methylene protons (Hb and Hc) or even splitting into multiple sets of peaks at very low temperatures. Conversely, studying the spectra at elevated temperatures can help resolve complex multiplets by increasing the rate of exchange. No published VT-NMR studies are available for this specific compound, but such an analysis would be valuable for understanding its dynamic behavior in solution.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Bond Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.
The IR spectrum is expected to show strong absorptions for polar bonds like C-O, while the Raman spectrum would be more sensitive to the vibrations of non-polar, symmetric bonds like the internal C≡C bond.
Predicted Vibrational Spectroscopy Data
| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |
| Alkyne (C≡C) | Stretch | Weak or absent | Strong (~2240 cm⁻¹) | The internal, somewhat symmetric C≡C bond is expected to be weak in the IR but strong in the Raman spectrum. |
| Alkene (C=C) | Stretch | Medium (~1645 cm⁻¹) | Medium (~1645 cm⁻¹) | Characteristic absorption for a terminal double bond. |
| Vinylic C-H | Stretch | Medium (~3080 cm⁻¹) | Medium (~3080 cm⁻¹) | C-H stretch from the =CH₂ and =CH- groups. |
| Aliphatic C-H | Stretch | Strong (~2850-2960 cm⁻¹) | Strong (~2850-2960 cm⁻¹) | C-H stretches from the -CH₃ and -CH₂- groups. |
| Ether (C-O-C) | Asymmetric Stretch | Strong (~1100 cm⁻¹) | Weak | A prominent and characteristic peak in the IR spectrum. |
| Vinylic C-H | Out-of-plane bend | Strong (~920 and ~990 cm⁻¹) | Weak | Strong bands in the IR fingerprint region confirm the terminal alkene. |
Mass Spectrometry Techniques for Molecular Composition and Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns upon ionization.
For 2-Butyne, 1-(2-propenyloxy)- (C₇H₁₀O), the molecular weight is 110.15 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) and several fragment ions resulting from the cleavage of the weakest bonds.
Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 110 | [C₇H₁₀O]⁺˙ | Molecular Ion (M⁺˙) |
| 95 | [C₆H₇O]⁺ | Loss of a methyl radical (•CH₃) |
| 69 | [C₄H₅O]⁺ | Cleavage alpha to the ether oxygen on the butyne side. |
| 53 | [C₄H₅]⁺ | Butynyl cation, from cleavage of the C-O bond. |
| 41 | [C₃H₅]⁺ | Allyl cation, from cleavage of the C-O bond (a very common and stable fragment). |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
While standard mass spectrometry provides integer mass-to-charge ratios, High-Resolution Mass Spectrometry (HRMS) can measure the mass with very high precision (typically to four or more decimal places). This allows for the unambiguous determination of a molecule's elemental formula. For 2-Butyne, 1-(2-propenyloxy)-, HRMS would be used to confirm its composition by matching the experimentally measured mass to the calculated exact mass.
Calculated Exact Mass of [C₇H₁₀O]⁺˙: 110.0732 u
Calculated Exact Mass of [M+H]⁺ (e.g., in ESI): 111.0804 u
Observing a peak at or very near these values in an HRMS analysis would provide definitive proof of the C₇H₁₀O elemental formula, distinguishing it from other potential compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Mapping
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. In a typical MS/MS experiment, the parent molecule is first ionized and isolated, then subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. This process provides a fragmentation pattern that serves as a structural fingerprint of the compound.
For 2-Butyne, 1-(2-propenyloxy)-, the molecular weight is 110.15 g/mol . Its electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 110. The fragmentation pathways are dictated by the presence of the allyl group, the ether linkage, and the butyne moiety. The study of similar structures, such as other allyl ethers and alkynes, allows for the prediction of its fragmentation map. mdpi.com
Key fragmentation pathways anticipated for 2-Butyne, 1-(2-propenyloxy)- include:
α-cleavage at the ether oxygen: This is a common pathway for ethers. Cleavage of the C-O bond can lead to the formation of a stable allylic cation at m/z 41 or a [M-allyl]⁺ fragment at m/z 69.
Cleavage of the butyne group: The butyne portion can fragment, for instance, by losing a methyl group (CH₃), similar to the fragmentation of 2-butyne itself, which shows a significant peak corresponding to the loss of a methyl group. chegg.com This would result in a fragment ion from the parent molecule at m/z 95.
Rearrangements: Intramolecular rearrangement reactions followed by fragmentation can also occur, leading to a complex pattern of lower-mass ions.
The resulting data allows for the detailed mapping of the molecule's connectivity.
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 110 | [C₇H₁₀O]⁺ | Molecular Ion (Parent) |
| 95 | [C₆H₇O]⁺ | Loss of methyl radical (•CH₃) from the butyne terminus |
| 69 | [C₄H₅O]⁺ | Loss of allyl radical (•C₃H₅) |
| 41 | [C₃H₅]⁺ | Allyl cation formed by cleavage of the ether bond |
| 39 | [C₃H₃]⁺ | Propargyl cation, a common fragment for alkynes |
X-ray Crystallography for Definitive Solid-State Structural Determination of Crystalline Derivatives
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides definitive information on bond lengths, bond angles, and stereochemistry. Since 2-Butyne, 1-(2-propenyloxy)- is a liquid at standard conditions, it cannot be analyzed directly. Therefore, a suitable crystalline derivative must be synthesized.
The synthesis of a crystalline derivative can be achieved by reacting the alkene or alkyne functional groups. For example, a metal complex could be formed with the alkyne, or an addition reaction across the double bond could yield a solid product. Once a suitable single crystal of the derivative is obtained, it is exposed to an X-ray beam. The diffraction pattern of the X-rays is collected and analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic structure can be elucidated. mdpi.comresearchgate.net
The analysis would provide key structural parameters, confirming the connectivity and spatial orientation of the allyl and butyne groups.
| Parameter | Example Value | Information Provided |
|---|---|---|
| Crystal System | Monoclinic | Symmetry of the unit cell |
| Space Group | P2₁/c | Symmetry elements within the unit cell. mdpi.com |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 95° | Size and shape of the repeating crystal lattice unit |
| Bond Length (C≡C) | ~1.20 Å | Confirms the triple bond |
| Bond Length (C=C) | ~1.34 Å | Confirms the double bond |
| Bond Angle (C-O-C) | ~112° | Geometry of the ether linkage |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for determining the purity of a synthesized compound and for monitoring the progress of a chemical reaction. nih.gov
Gas Chromatography (GC) is ideally suited for the analysis of volatile and thermally stable compounds like 2-Butyne, 1-(2-propenyloxy)-. In GC, a sample is vaporized and injected onto the head of a chromatographic column. Elution occurs by the flow of an inert gaseous mobile phase. The components of the sample are separated based on their differential partitioning between the stationary phase in the column and the mobile gas phase. A non-polar stationary phase, such as one based on dimethylpolysiloxane, is often effective for separating hydrocarbon-rich molecules. researchgate.net GC is primarily used to assess the purity of the final product by detecting the presence and quantity of any volatile impurities. nist.gov
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used for both analytical and preparative purposes. sielc.com It is particularly useful for compounds that are not sufficiently volatile for GC or are thermally unstable. For 2-Butyne, 1-(2-propenyloxy)-, a reverse-phase HPLC method would likely be employed. sielc.com In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar solvent, such as a mixture of acetonitrile (B52724) and water. sielc.com Separation is based on the relative polarity of the components. HPLC is a cornerstone for the final purity assessment of a compound. nih.gov
| Technique | Parameter | Condition |
|---|---|---|
| Gas Chromatography (GC) | Column | HP-PONA (dimethylpolysiloxane), 50 m x 0.2 mm x 0.5 µm. researchgate.net |
| Carrier Gas | Helium, flow rate 1 mL/min | |
| Injector/Detector Temp | 250 °C / 280 °C | |
| Oven Program | 50 °C for 2 min, then ramp to 250 °C at 10 °C/min | |
| High-Performance Liquid Chromatography (HPLC) | Column | Newcrom R1 or similar C18 column (e.g., 4.6 x 150 mm). sielc.com |
| Mobile Phase | Acetonitrile:Water (gradient, e.g., 60:40 to 95:5) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively in organic synthesis to monitor the progress of a reaction. ualberta.calibretexts.org The technique involves spotting a small amount of the reaction mixture onto a stationary phase, typically a glass or aluminum plate coated with silica (B1680970) gel. shoko-sc.co.jp The plate is then placed in a sealed chamber with a shallow pool of a solvent mixture (eluent), which acts as the mobile phase.
As the eluent moves up the plate by capillary action, it carries the components of the reaction mixture with it at different rates depending on their polarity and affinity for the stationary phase. ualberta.ca To monitor a reaction, three lanes are typically spotted on the TLC plate: the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture itself. ualberta.ca The reaction is considered complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. shoko-sc.co.jpresearchgate.net The Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each spot to characterize the components. libretexts.org
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 on aluminum plate. shoko-sc.co.jp |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 9:1 v/v). researchgate.net |
| Visualization | UV light at 254 nm and/or staining with potassium permanganate |
| Interpretation | Reaction is complete when the starting material spot (e.g., Rf = 0.6) is no longer visible in the reaction mixture lane, and a new product spot (e.g., Rf = 0.4) has appeared and its intensity is maximal. |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for studying chemical reactions. For a molecule like 2-Butyne (B1218202), 1-(2-propenyloxy)-, DFT would be instrumental in mapping out the intricate details of its potential chemical transformations.
Energy Profiles and Activation Barriers for Transformations
Table 1: Hypothetical DFT-Calculated Energy Parameters for a Reaction of 2-Butyne, 1-(2-propenyloxy)-
| Parameter | Value (kcal/mol) |
| Activation Energy (Ea) | Data not available |
| Enthalpy of Reaction (ΔH) | Data not available |
| Gibbs Free Energy of Activation (ΔG‡) | Data not available |
| Gibbs Free Energy of Reaction (ΔG) | Data not available |
Note: This table is illustrative. No experimental or calculated values for these parameters for 2-Butyne, 1-(2-propenyloxy)- were found in the public domain.
Solvent Effects on Reaction Energetics and Pathways
The solvent in which a reaction is carried out can significantly influence its rate and mechanism. Computational chemists use various solvent models to account for these effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation. These models would be applied to study how the energy profiles and activation barriers for reactions of 2-Butyne, 1-(2-propenyloxy)- change in different solvent environments, providing insights into optimal reaction conditions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like 2-Butyne, 1-(2-propenyloxy)-, MD simulations would be invaluable for exploring its conformational landscape. By simulating the molecule's motion, researchers can identify the most stable conformations and the energy barriers between them. Furthermore, MD simulations can be used to study how 2-Butyne, 1-(2-propenyloxy)- interacts with other molecules, including solvent molecules or other reactants. This provides a dynamic picture of the intermolecular forces at play.
Electronic Structure Calculations and Molecular Orbital Theory for Understanding Reactivity
The reactivity of a molecule is fundamentally governed by its electronic structure. Molecular Orbital (MO) theory provides a framework for understanding how electrons are distributed in a molecule and how this distribution influences its chemical behavior. For 2-Butyne, 1-(2-propenyloxy)-, calculations would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are key indicators of a molecule's ability to act as a nucleophile or an electrophile. Analysis of the molecular orbitals would reveal the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack, thereby predicting its reactivity patterns.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For 2-Butyne, 1-(2-propenyloxy)-, theoretical calculations could predict its infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and ultraviolet-visible (UV-Vis) absorption spectra. Agreement between the predicted and experimental spectra would provide confidence in the accuracy of the computed molecular structure and electronic properties.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for 2-Butyne, 1-(2-propenyloxy)-
| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |
| IR Spectroscopy | C≡C stretch (cm⁻¹) | Data not available | Data not available |
| ¹H NMR | Chemical Shift (ppm) | Data not available | Data not available |
| ¹³C NMR | Chemical Shift (ppm) | Data not available | Data not available |
Note: This table is for illustrative purposes. No specific predicted or experimental spectroscopic data for 2-Butyne, 1-(2-propenyloxy)- was found in the public domain.
Future Research Directions and Emerging Challenges
Development of More Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are paramount to the future synthesis of 2-Butyne (B1218202), 1-(2-propenyloxy)- and its derivatives. Research in this area is expected to focus on minimizing environmental impact by moving away from traditional methods that may rely on hazardous reagents or produce significant waste. Key areas of development include the use of non-toxic solvents, renewable starting materials, and reaction conditions that are less energy-intensive. A significant goal is the design of synthetic pathways that are inherently safer and more efficient. For instance, developing metal- and solvent-free reaction conditions, as demonstrated in the synthesis of other complex molecules, could drastically reduce the environmental footprint of producing this compound. rsc.org
| Synthesis Strategy | Traditional Approach | Sustainable (Future) Approach |
| Solvents | Halogenated organic solvents | Water, supercritical fluids, bio-solvents |
| Reagents | Stoichiometric, potentially toxic reagents | Catalytic systems, renewable feedstocks |
| Energy Input | High-temperature reflux | Microwave irradiation, photochemistry, lower temperatures umontreal.ca |
| Waste | Significant byproduct formation | High atom economy, recyclable byproducts |
Discovery of Novel Catalytic Systems for Enhanced Selectivity and Atom Economy
A central challenge in the chemistry of 2-Butyne, 1-(2-propenyloxy)- is achieving selective transformations at either the alkyne or the alkene moiety. The discovery of novel catalytic systems will be crucial for controlling this selectivity and for maximizing atom economy—the efficiency with which atoms from the reactants are incorporated into the final product. wordpress.comwikipedia.org Future research will likely target the development of catalysts that can differentiate between the two functional groups, enabling precise chemical modifications. This could involve exploring advanced organometallic catalysts, such as novel molybdenum-based systems for alkyne metathesis or ruthenium catalysts for alkene metathesis, which have shown promise in other contexts. mdpi.comnih.gov The ultimate goal is to create catalytic processes that are not only highly selective but also operate under mild conditions with high efficiency, minimizing waste at a molecular level. jocpr.com
| Catalysis Goal | Potential Catalyst Class | Targeted Transformation |
| Alkyne-Selective Reactions | Molybdenum Alkylidynes, Gold (I) Complexes | Alkyne metathesis, Cycloadditions |
| Alkene-Selective Reactions | Ruthenium (Grubbs-type) Catalysts | Alkene metathesis, Hydrogenation |
| Chemoselective Coupling | Palladium, Copper Complexes | Cross-coupling reactions |
| Asymmetric Synthesis | Chiral Lewis Acids, Organocatalysts | Enantioselective additions |
Exploration of Unprecedented Reactivity Patterns and Transformation Pathways
The juxtaposition of an alkyne and an allyl ether within the same molecule opens the door to discovering novel reactivity patterns. Research could focus on intramolecular reactions where the two functional groups interact to form complex cyclic or polycyclic structures. Investigating pericyclic reactions, such as ene reactions or cycloadditions, could lead to unprecedented molecular architectures. The exploration of tandem catalytic cycles, where a single catalyst promotes a cascade of reactions involving both functional groups, is another promising avenue. Understanding and harnessing these unique transformation pathways could provide rapid access to novel and structurally diverse molecules derived from the 2-Butyne, 1-(2-propenyloxy)- scaffold.
Integration into Automated and Flow Chemistry Platforms for Scalable Synthesis
To accelerate the discovery of new reactions and optimize synthetic conditions, the integration of modern chemical technologies is essential. Flow chemistry, where reactions are performed in continuous streams within small-scale tubing, offers superior control over reaction parameters like temperature, pressure, and mixing compared to traditional batch methods. rsc.orgdigitellinc.com This technology can lead to improved yields, higher purity, and enhanced safety, especially for highly exothermic or fast reactions. umontreal.ca
When combined with automation, flow chemistry platforms can enable high-throughput screening of reaction conditions and catalysts for the synthesis and transformation of 2-Butyne, 1-(2-propenyloxy)-. sigmaaldrich.com Automated systems can perform entire multi-step syntheses, including purification, which significantly accelerates the research and development cycle and allows for more efficient scale-up. mpg.denih.gov
Benefits of Flow Chemistry for 2-Butyne, 1-(2-propenyloxy)- Research:
Enhanced Safety: Better heat management and smaller reaction volumes.
Reproducibility: Precise control over reaction parameters leads to consistent results. rsc.org
Scalability: Seamless transition from laboratory-scale synthesis to larger-scale production.
Efficiency: Reduced reaction times and potential for integrated purification steps. nih.gov
Computational Design of Functional Derivatives and Targeted Reactions
Computational chemistry and molecular modeling are powerful tools for accelerating research and reducing experimental costs. In the context of 2-Butyne, 1-(2-propenyloxy)-, these methods can be employed to design novel derivatives with tailored electronic and steric properties. By calculating parameters such as reaction energies and activation barriers, researchers can predict the feasibility of new synthetic pathways and understand the mechanisms of complex transformations. nih.gov
Furthermore, computational modeling can guide the design of catalysts that exhibit high selectivity for one of the functional groups. chapman.edu By simulating the interaction between the substrate and the catalyst, it is possible to identify key structural features that govern reactivity. This "in silico" approach allows for the rational design of experiments, focusing laboratory efforts on the most promising candidates and reaction conditions, ultimately leading to the targeted synthesis of functional molecules. chapman.edu
Q & A
Q. What are the established synthetic routes for 1-(2-propenyloxy)-2-butyne, and how do reaction conditions influence yield?
The synthesis of 1-(2-propenyloxy)-2-butyne typically involves Williamson ether synthesis or alkyne coupling reactions . For example, reacting 2-butyne-1-ol with allyl bromide under basic conditions (e.g., NaOH/KOH) can yield the target compound. Key factors include:
- Temperature control : Excess heat may promote side reactions like polymerization of the allyl group .
- Catalyst selection : Palladium or copper catalysts enhance coupling efficiency in alkyne-allyl ether formation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution kinetics .
Q. Which spectroscopic techniques are most effective for characterizing 1-(2-propenyloxy)-2-butyne, and what spectral markers distinguish it from isomers?
Critical techniques include:
- ¹H NMR : The propenyloxy group shows distinct signals at δ 4.8–5.2 ppm (allylic protons) and δ 5.8–6.2 ppm (terminal =CH₂). The 2-butyne backbone resonates at δ 1.8–2.1 ppm (methyl groups) .
- IR spectroscopy : Key peaks include ~3300 cm⁻¹ (C≡C stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) .
- GC-MS : Molecular ion peaks at m/z 128 (base peak) and fragmentation patterns confirm the allyloxy moiety .
| Technique | Key Peaks/Features | Isomer Differentiation |
|---|---|---|
| ¹H NMR | δ 5.8–6.2 (=CH₂) | Absence of terminal alkyne protons in 2-butyne derivatives |
| IR | ~3300 cm⁻¹ (C≡C) | Shifted C-O-C peaks in non-ether analogs |
Advanced Research Questions
Q. How does the propenyloxy group influence the reactivity of the alkyne moiety in 1-(2-propenyloxy)-2-butyne under catalytic hydrogenation?
The electron-donating propenyloxy group stabilizes the triple bond via resonance, reducing hydrogenation rates compared to unsubstituted 2-butyne. Experimental data show:
Q. What are the stability challenges of 1-(2-propenyloxy)-2-butyne under prolonged storage, and how can degradation be mitigated?
Degradation pathways include:
- Polymerization : Initiated by radical formation at the allyloxy group. Stabilizers like BHT (0.1–0.5 wt%) reduce this risk .
- Hydrolysis : Susceptibility to moisture necessitates anhydrous storage (<50 ppm H₂O) .
- Thermal decomposition : Onset at 120°C (DSC data), with exothermic peaks correlating to CO₂ release .
Q. How can researchers resolve contradictions in reported reaction kinetics for 1-(2-propenyloxy)-2-butyne across different studies?
Discrepancies often arise from:
- Solvent effects : Dielectric constants alter transition states; compare data in hexane vs. DMSO .
- Catalyst purity : Trace metals (e.g., Pd) in commercial catalysts may accelerate side reactions .
- Methodological validation : Cross-check kinetic results using DFT calculations (e.g., B3LYP/6-31G*) and in situ FTIR monitoring .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
